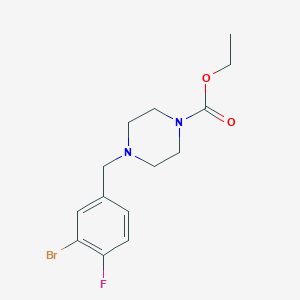
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of anilide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A is not fully understood, but it has been suggested that it acts by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying the acetylation status of histones.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, anticancer, and immunomodulatory effects, N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to have other biochemical and physiological effects. In vitro studies have shown that N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to reduce the levels of reactive oxygen species in cells, which may contribute to its anti-inflammatory and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds with similar effects. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Orientations Futures
There are several future directions for research on N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A. One direction is to further investigate its mechanism of action, particularly its effects on HDACs and acetylcholinesterase. Another direction is to investigate its potential use in combination with other compounds for the treatment of inflammatory and autoimmune diseases. Furthermore, future studies could investigate the safety and efficacy of N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A in animal models and clinical trials.
Méthodes De Synthèse
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been synthesized using various methods, including the reaction of 4-aminobenzoic acid with 2-methoxyphenol in the presence of a coupling agent, followed by acetylation with acetic anhydride and then reaction with 2-chloroacetyl chloride. The resulting compound is then reacted with aniline to form N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A. Other methods include the reaction of 4-aminobenzoic acid with 2-methoxyphenol in the presence of a catalytic amount of triphenylphosphine and diethyl azodicarboxylate, followed by acetylation and reaction with aniline.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to have potential use in various research applications, including as an anti-inflammatory agent, anticancer agent, and as a modulator of the immune system. In vitro studies have shown that N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. In addition, N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Furthermore, N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to modulate the immune system by inhibiting the differentiation of Th17 cells and promoting the differentiation of regulatory T cells.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-9-5-6-10-20(19)26-15-21(24)23-18-13-11-17(12-14-18)22-16-7-3-2-4-8-16/h2-14,22H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZVJOZYHYINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)
![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)

![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)

![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)

